

A Spectroscopic Investigation of 3-Nitro-N-phenylthiophen-2-amine and its Derivatives

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Compound of Interest

Compound Name: 3-Nitro-N-phenylthiophen-2-amine

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A comparative analysis of the spectral characteristics of **3-Nitro-N-phenylthiophen-2-amine** and its N-phenyl substituted analogues, providing key data for researchers in drug discovery and materials science.

This guide presents a detailed spectroscopic comparison of **3-Nitro-N-phenylthiophen-2-amine** and a series of its derivatives bearing substituents on the N-phenyl ring. While a direct comparison with its structural isomers bearing the nitro and phenylamino groups at different positions on the thiophene ring is not currently feasible due to the limited availability of published spectroscopic data for these specific isomers, this guide offers valuable insights into how electronic modifications of the N-phenyl group influence the spectral properties of the core 3-nitrothiophen-2-amine scaffold. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, serves as a crucial reference for the identification and characterization of this important class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Nitro-N-phenylthiophen-2-amine** and its derivatives. The data is compiled from the work of de Oliveira, B. G. et al.[1][2]

¹H NMR Spectral Data

The ¹H NMR spectra of these compounds were recorded in CDCl₃, and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The data highlights the influence of the substituent on the phenyl ring on the chemical shifts of the aromatic protons.

Compound	Ar-H (ppm)	Thiophene H-4 (ppm)	Thiophene H-5 (ppm)	NH (ppm)	Other (ppm)
3-Nitro-N-phenylthiophen-2-amine	7.46-7.42 (m, 2H), 7.33-7.27 (m, 3H)	7.37 (d, J = 6.0 Hz, 1H)	6.42 (d, J = 6.0 Hz, 1H)	10.05 (s, 1H)	
N-(4-chlorophenyl)-3-nitrothiophen-2-amine	7.40 (d, J = 8.8 Hz, 2H), 7.23 (d, J = 8.8 Hz, 2H)	7.38 (d, J = 6.0 Hz, 1H)	6.44 (d, J = 6.0 Hz, 1H)	10.08 (s, 1H)	
N-(4-bromophenyl)-3-nitrothiophen-2-amine	7.55 (d, J = 8.8 Hz, 2H), 7.17 (d, J = 8.8 Hz, 2H)	7.37 (d, J = 6.0 Hz, 1H)	6.43 (d, J = 6.0 Hz, 1H)	10.08 (s, 1H)	
3-Nitro-N-(p-tolyl)thiophen-2-amine	7.25 (d, J = 8.4 Hz, 2H), 7.18 (d, J = 8.4 Hz, 2H)	7.34 (d, J = 6.0 Hz, 1H)	6.38 (d, J = 6.0 Hz, 1H)	9.94 (s, 1H)	2.38 (s, 3H, CH ₃)
N-(4-methoxyphenyl)-3-nitrothiophen-2-amine	7.21 (d, J = 8.9 Hz, 2H), 6.96 (d, J = 8.9 Hz, 2H)	7.32 (d, J = 6.0 Hz, 1H)	6.34 (d, J = 6.0 Hz, 1H)	9.87 (s, 1H)	3.84 (s, 3H, OCH ₃)

¹³C NMR Spectral Data

The ¹³C NMR spectral data provides insight into the electronic environment of the carbon atoms within the molecules. The spectra were recorded in CDCl₃.

Compound	Thiophene C-2	Thiophene C-3	Thiophene C-4	Thiophene C-5	Phenyl C-1'	Phenyl C-2',6'	Phenyl C-3',5'	Phenyl C-4'	Other
3-Nitro-N-phenylthiophen-2-amine	155.6	128.2	127.9	107.8	138.2	124.6	129.7	126.3	
N-(4-chlorophenyl)-3-nitrothiophen-2-amine	155.2	128.4	121.8	107.4	137.6	121.9	130.0	128.4	131.1 (C-Cl)
N-(4-bromophenyl)-3-nitrothiophen-2-amine	154.9	128.5	121.8	107.4	137.9	122.2	132.8	119.1	
3-Nitro-N-(p-tolyl)thiophen-2-amine	156.4	127.7	136.4	107.1	135.8	122.9	130.2	136.4	21.0 (CH ₃)
N-(4-methoxyphenyl)-3-nitrothiophen-2-amine	158.1	127.4	132.1	106.8	131.5	124.7	114.8	158.0	55.6 (OCH ₃)

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IR Spectral Data

The IR spectra, recorded as KBr pellets, show characteristic vibrational frequencies (ν) in cm^{-1} . The positions of the N-H and NO_2 stretching bands are particularly informative.

Compound	$\nu(\text{N-H})$ (cm^{-1})	$\nu(\text{NO}_2)$ asymmetric (cm^{-1})	$\nu(\text{NO}_2)$ symmetric (cm^{-1})
3-Nitro-N-phenylthiophen-2-amine	3190	1571	1348
N-(4-chlorophenyl)-3-nitrothiophen-2-amine	3253	1560	1340
N-(4-bromophenyl)-3-nitrothiophen-2-amine	3253	1560	1340
3-Nitro-N-(p-tolyl)thiophen-2-amine	3236	1544	1375
N-(4-methoxyphenyl)-3-nitrothiophen-2-amine	3228	1560	1363

Mass Spectrometry Data

The mass spectrometry data was obtained using Electrospray Ionization (ESI-MS). The table shows the calculated and found mass-to-charge ratios (m/z).

Compound	Molecular Formula	Calculated m/z	Found m/z
3-Nitro-N-phenylthiophen-2-amine	C ₁₀ H ₈ N ₂ O ₂ S	220.03	221.05 [M+H] ⁺
N-(4-chlorophenyl)-3-nitrothiophen-2-amine	C ₁₀ H ₇ ClN ₂ O ₂ S	253.99	253.00 [M-H] ⁻
N-(4-bromophenyl)-3-nitrothiophen-2-amine	C ₁₀ H ₇ BrN ₂ O ₂ S	297.94	296.98 [M-H] ⁻
3-Nitro-N-(p-tolyl)thiophen-2-amine	C ₁₁ H ₁₀ N ₂ O ₂ S	234.05	235.10 [M+H] ⁺
N-(4-methoxyphenyl)-3-nitrothiophen-2-amine	C ₁₁ H ₁₀ N ₂ O ₃ S	250.04	249.12 [M-H] ⁻

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques used in the characterization of the title compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃, ~0.6 mL).^[3] The solution is transferred to a 5 mm NMR tube. The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to maximize homogeneity. For ¹H NMR, the spectral width is typically set to cover a range of 0-12 ppm. For ¹³C NMR, the range is typically 0-220 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

For solid samples, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., acetone or methylene chloride) and depositing a drop of the solution onto a KBr or NaCl plate.^[1] After the solvent evaporates, the plate is placed in the sample

holder of the FT-IR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. The spectrum is typically recorded over a range of 4000-400 cm^{-1} .

UV-Visible (UV-Vis) Spectroscopy

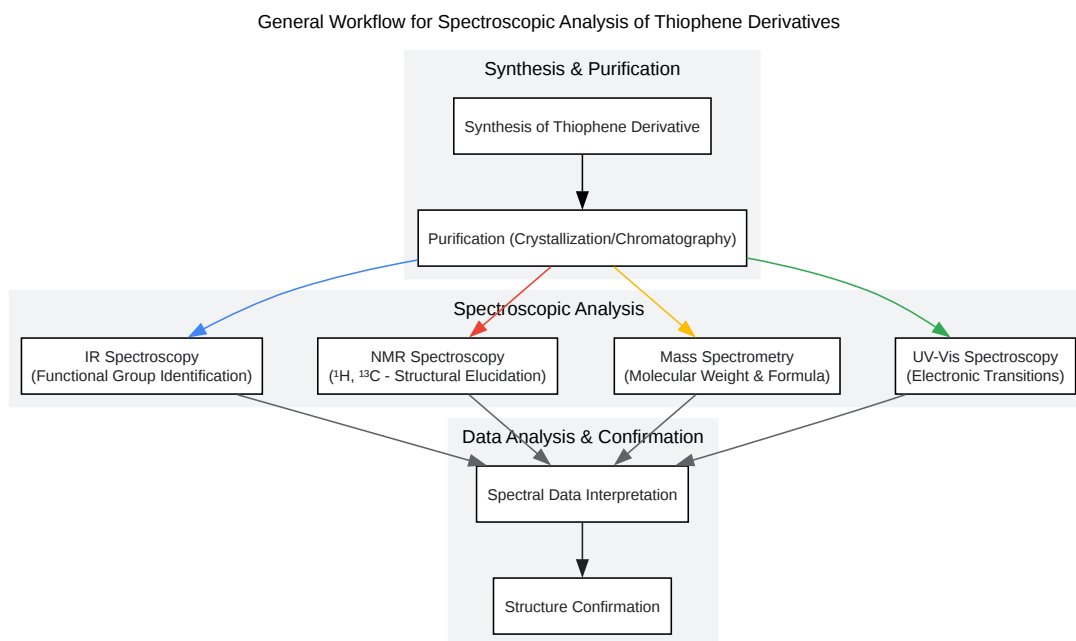
A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0. The solution is placed in a quartz cuvette, and the spectrum is recorded against a solvent blank. The absorbance is measured over a specific wavelength range, typically 200-800 nm, to identify the wavelengths of maximum absorption (λ_{max}).

Mass Spectrometry (MS)

For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 $\mu\text{g/mL}$). The solution is infused into the ESI source, where it is nebulized and ionized. The ions are then transferred into the mass analyzer. Mass spectra are acquired in either positive or negative ion mode over a specific mass-to-charge (m/z) range.

Spectroscopic Analysis Workflow

The characterization of novel thiophene derivatives typically follows a structured analytical workflow to ensure accurate identification and structural elucidation. The following diagram illustrates this general process.



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Caption: A general workflow for the synthesis, purification, and spectroscopic characterization of thiophene derivatives.

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